Lipophilicity Differential (XLogP3-AA): Target Compound vs. Des-Chloroacetyl and Methylsulfonyl Analogs
The target compound exhibits a computed XLogP3-AA of 1.9, which is 0.5 log units higher than the des-chloroacetyl analog 1-[(5-chlorothien-2-yl)sulfonyl]piperazine (XLogP3-AA = 1.4) and 2.5 log units higher than the methylsulfonyl analog 1-(chloroacetyl)-4-(methylsulfonyl)piperazine (XLogP3-AA = -0.6) [1][2]. This intermediate lipophilicity positions the compound in a range generally associated with favorable passive membrane permeability while maintaining aqueous solubility; the 2.5-log differential versus the methylsulfonyl analog represents an approximately 316-fold difference in theoretical octanol-water partition coefficient, a magnitude sufficient to alter cellular uptake and intracellular target engagement in phenotypic screening campaigns [3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Comparator 1: 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine (CAS 750607-94-4), XLogP3-AA = 1.4; Comparator 2: 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine (CAS 875164-36-6), XLogP3-AA = -0.6 |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. Comparator 1; ΔXLogP3-AA = +2.5 vs. Comparator 2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); values derived from standardized 2D molecular structure input |
Why This Matters
A 0.5–2.5 log unit difference in predicted lipophilicity directly impacts passive membrane permeability and intracellular accumulation, making the target compound a mechanistically distinct choice for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 9449842. XLogP3-AA = 1.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9449842#section=Chemical-and-Physical-Properties (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 3863656 (XLogP3-AA = 1.4) and CID 8899769 (XLogP3-AA = -0.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3863656; https://pubchem.ncbi.nlm.nih.gov/compound/8899769 (accessed May 2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes the relationship between logP differences and permeability/solubility changes. View Source
